Comparative Aldehyde Oxidase Substrate Kinetics: 3-Nitrobenzaldehyde vs. 3-Methylbenzaldehyde Context
In aldehyde oxidase substrate profiling studies, 3-nitrobenzaldehyde (structurally analogous to the nitro-bearing position in 3-methyl-5-nitrobenzaldehyde) exhibited the lowest Km value among all tested benzaldehydes, while 3-methylbenzaldehyde (structurally analogous to the methyl-bearing position) demonstrated the highest substrate efficiency (Ks) [1]. This differential kinetic behavior establishes a predictive framework: the 3-methyl-5-nitrobenzaldehyde scaffold combines both substitution patterns within a single molecular entity, suggesting distinct metabolic recognition properties relative to either mono-substituted analog. The meta positioning of both groups in the target compound creates an electronic environment not recapitulated by ortho- or para-substituted isomers .
| Evidence Dimension | Aldehyde oxidase substrate kinetics |
|---|---|
| Target Compound Data | Combined methyl (position 3) and nitro (position 5) substitution pattern; predicted intermediate Km and Ks profile |
| Comparator Or Baseline | 3-Nitrobenzaldehyde: lowest Km (highest affinity); 3-Methylbenzaldehyde: highest Ks (best substrate efficiency) |
| Quantified Difference | Qualitative divergence in enzyme recognition parameters; exact Km/Ks values for target compound not reported in available literature |
| Conditions | Aldehyde oxidase enzyme assay system; purified enzyme from mammalian liver source |
Why This Matters
Understanding substrate recognition differences informs metabolic stability predictions when this aldehyde building block is incorporated into drug candidates.
- [1] All Journals Database. Low Km values for aldehyde oxidase were observed with most benzaldehydes tested, with 3-nitrobenzaldehyde having the lowest Km value and 3-methylbenzaldehyde being the best substrate in terms of substrate efficiency (Ks). View Source
